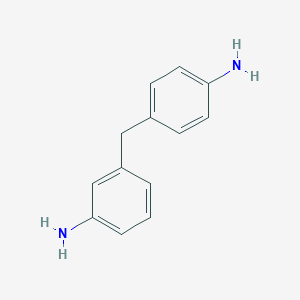

3-(4-Aminobenzyl)aniline

概要

説明

3-(4-Aminobenzyl)aniline: is an organic compound with the molecular formula C13H14N2 . It consists of a benzyl group substituted with an aniline moiety at the para position. This compound is known for its applications in various fields, including organic synthesis and material science .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Aminobenzyl)aniline typically involves the reduction of nitro compounds. One common method is the reduction of 3-(4-nitrobenzyl)aniline using hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent quality and higher yields. The reduction process is optimized to minimize by-products and maximize the purity of the final product .

化学反応の分析

Types of Reactions: 3-(4-Aminobenzyl)aniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinone derivatives.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Electrophilic reagents such as bromine or nitric acid.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

科学的研究の応用

Chemical Synthesis and Material Science

3-(4-Aminobenzyl)aniline serves as a versatile intermediate in organic synthesis. It is often utilized for the preparation of more complex molecules, including:

- Fluorescent Sensors : The compound has been employed in the development of photoinduced electron transfer (PET) sensors, which are critical for detecting anions in various environments .

- Polymer Synthesis : It is used in synthesizing polyacrylamide derivatives that incorporate salicylideneaniline moieties. This application is significant for creating materials with specific optical and electronic properties .

Biochemical Applications

In biochemistry, this compound has shown potential in several applications:

- Protein Modification : The compound can be used for site-specific modifications of proteins through reactions such as diazonium coupling and Mannich-type reactions. These modifications are crucial for enhancing the functionality of proteins in therapeutic applications .

- Cancer Research : Preliminary studies indicate that derivatives of this compound may inhibit the growth of cancer cells, suggesting its potential as an anti-cancer agent .

Electrochemical Applications

The compound has been investigated for its role in electrochemical modifications:

- Single-Walled Carbon Nanotubes (SWCNTs) : this compound is used to modify SWCNTs through oxidative coupling, enhancing their conductivity and applicability in various electronic devices .

Case Study 1: Protein Modification Using this compound

A study published in RSC Advances highlighted the use of aniline derivatives in modifying bovine serum albumin (BSA). The research demonstrated that the incorporation of azide functionalities via click chemistry could be achieved using this compound as a precursor. The methods employed included:

- Diazonium Coupling : This method showed effective incorporation of azide groups into BSA, which could be further functionalized for targeted drug delivery systems.

- Mannich Reactions : These reactions yielded higher modification rates compared to diazonium coupling, indicating a promising pathway for protein engineering applications .

Case Study 2: Development of Fluorescent Sensors

Research into the synthesis of novel fluorescent sensors based on this compound revealed its utility in creating responsive materials for environmental monitoring. The sensors were designed to detect specific anions through changes in fluorescence intensity, showcasing the compound's versatility in sensor technology .

Data Table: Summary of Applications

作用機序

The mechanism of action of 3-(4-Aminobenzyl)aniline involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The compound’s aromatic structure allows it to interact with enzyme active sites, leading to inhibition or modulation of enzyme activity .

類似化合物との比較

Aniline: A simpler aromatic amine with a single amino group attached to the benzene ring.

Benzylamine: Contains a benzyl group attached to an amino group.

4-Aminobenzyl alcohol: Similar structure but with a hydroxyl group instead of an amino group.

Uniqueness: 3-(4-Aminobenzyl)aniline is unique due to the presence of both an aniline and a benzyl group, which allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis .

生物活性

3-(4-Aminobenzyl)aniline, also known by its chemical formula C13H14N2, is an aromatic amine that has garnered attention in various fields, including organic synthesis and medicinal chemistry. This compound is characterized by a benzyl group attached to an aniline moiety at the para position, which influences its biological activity and potential applications.

Chemical Structure : The structure of this compound allows it to participate in a variety of chemical reactions, such as nucleophilic substitution and electrophilic aromatic substitution. These reactions are fundamental in the synthesis of complex organic molecules and materials.

Biochemical Pathways : Aromatic amines like this compound can undergo various metabolic transformations, including oxidation and reduction reactions. For instance, it can be oxidized to form quinone derivatives or reduced to yield amino derivatives, which may exhibit distinct biological activities.

Biological Activity

The biological activity of this compound is influenced by its ability to interact with various biological targets. Studies have shown that this compound can affect cellular functions through the following mechanisms:

- Cell Signaling Modulation : Aniline derivatives can impact cell signaling pathways, thereby influencing gene expression and cellular metabolism.

- Enzyme Interaction : The compound has been used to study enzyme interactions, providing insights into its potential as a building block for bioactive molecules .

Pharmacological Studies

Research has indicated that derivatives of aniline, including this compound, exhibit various pharmacological effects:

Case Study 1: Enzyme Interaction

A recent study investigated the interaction of aniline derivatives with specific enzymes involved in metabolic pathways. The findings suggested that this compound could serve as a substrate or inhibitor for certain enzymes, influencing metabolic rates and pathways.

Case Study 2: Drug Development

In drug discovery contexts, this compound has been explored as a component in prodrug strategies. Its ability to release active pharmaceutical ingredients under specific conditions was examined, demonstrating its utility in targeted drug delivery systems .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| Aniline | C6H5NH2 | Basic amine with limited activity |

| Benzylamine | C6H5CH2NH2 | Moderate biological activity |

| 4-Aminobenzyl Alcohol | C6H5CH2NH2OH | Involved in glycosylation reactions |

| This compound | C13H14N2 | Potential anticonvulsant; enzyme interactions |

特性

IUPAC Name |

3-[(4-aminophenyl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c14-12-6-4-10(5-7-12)8-11-2-1-3-13(15)9-11/h1-7,9H,8,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGWQCROGAHMWSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)CC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30173054 | |

| Record name | Benzenamine, 3-((4-aminophenyl)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19430-83-2 | |

| Record name | Benzenamine, 3-((4-aminophenyl)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019430832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 3-((4-aminophenyl)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4'-Diaminodiphenylmethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q1: How does the isomerism of diamine monomers like 3,4'-Diaminodiphenylmethane affect the properties of resulting polyimides?

A: Research [] indicates that the isomerism of diamine monomers significantly influences the properties of the resulting polyaspartimides. When comparing polyaspartimides synthesized using 3,3’-, 3,4’-, and 4,4’-diaminodiphenylmethanes, distinct differences emerge. Notably, the polymers derived from 3,4′- and 4,4′-diaminodiphenylmethanes exhibited superior film-forming capabilities, yielding strong and flexible films. Interestingly, the 3,4′-diamine/3,4′-bismaleimide combination resulted in a polyaspartimide with tensile properties comparable to its 4,4′-diamine-derived counterpart. This finding, coupled with the lower softening temperature and potentially reduced mutagenicity of the 3,4′-diamine monomer, highlights its potential as a substitute for 4,4′-diaminodiphenylmethane in specific polyimide applications.

Q2: What role does 3,4'-Diaminodiphenylmethane play in the synthesis of polyamide acids and polyimides?

A: 3,4'-Diaminodiphenylmethane serves as a crucial aromatic diamine in the synthesis of polyamide acids and polyimides []. The process involves reacting a mixture containing specific tetracarboxylic dianhydrides and aromatic diamines, including 3,4'-Diaminodiphenylmethane. This reaction leads to the formation of polyamide acids, which can be further processed to obtain polyimides. These polymers find applications as adhesives or bonding agents due to their unique properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。